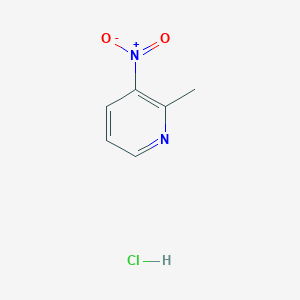

2-Methyl-3-nitropyridine hydrochloride

Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.govmdpi.comnih.gov The pyridine (B92270) ring, in particular, is a privileged structure in drug design, with a significant percentage of FDA-approved drugs containing this moiety. nih.gov The presence of the nitrogen atom in the ring not only influences the electronic properties of the molecule but also provides a handle for modulating solubility and for forming crucial hydrogen bonds with biological targets. nih.gov The introduction of substituents, such as a methyl group and a nitro group in the case of 2-methyl-3-nitropyridine (B124571), allows for precise tuning of the molecule's reactivity and physical properties, making it a versatile intermediate for constructing more complex molecular architectures.

Overview of Foundational Research and Emerging Applications

Foundational research on nitropyridines has established their role as key intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions. mdpi.com This reactivity is central to the utility of 2-methyl-3-nitropyridine.

Recent research has leveraged this reactivity to synthesize a variety of functional molecules. For instance, 2-methyl-3-nitropyridine is a precursor in the synthesis of novel fluorescent molecules. nih.gov By reacting it with various thiols, researchers have been able to create compounds with tunable photophysical properties, including large Stokes shifts, which are desirable in applications such as bio-imaging. nih.gov

Furthermore, derivatives of 2-methyl-3-nitropyridine have been explored as intermediates in the synthesis of potential therapeutic agents. For example, related structures like 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to create potent inhibitors of Janus kinase 2 (JAK2), a target in cancer therapy. nih.gov The synthetic accessibility of 2-methyl-3-nitropyridine makes it a valuable starting point for the development of new bioactive compounds.

Methodological Frameworks in Nitropyridine Chemistry

The synthesis and functionalization of nitropyridines are governed by established methodological frameworks in organic chemistry. The preparation of 2-methyl-3-nitropyridine itself is a prime example. A common and reliable method involves a two-step process starting from the readily available 2-chloro-3-nitropyridine (B167233). mdpi.comresearchgate.net This process typically involves reaction with a malonic ester followed by hydrolysis and decarboxylation to install the methyl group. nih.govmdpi.com

Once formed, the 2-methyl-3-nitropyridine can undergo a variety of transformations. The nitro group, while activating the ring, can also be the subject of substitution. For example, in reactions with sulfur nucleophiles, the nitro group can be selectively replaced. nih.govmdpi.com Additionally, the methyl group can be functionalized. For instance, it can undergo condensation reactions with aldehydes to form styrylpyridines, which are themselves useful intermediates and can exhibit interesting photophysical properties. nih.govmdpi.com The free base, 2-methyl-3-nitropyridine, is typically converted to its hydrochloride salt for improved stability and ease of handling. This is achieved through a simple acid-base reaction with hydrochloric acid.

Interactive Data Tables

Below are data tables summarizing key properties of 2-Methyl-3-nitropyridine hydrochloride and its free base, as well as a summary of a key synthetic reaction.

Physicochemical Properties of 2-Methyl-3-nitropyridine and its Hydrochloride Salt

| Property | 2-Methyl-3-nitropyridine | This compound |

| CAS Number | 18699-87-1 | 63585-69-3 |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₇ClN₂O₂ |

| Molecular Weight | 138.13 g/mol | 174.58 g/mol synquestlabs.com |

| Melting Point | 32-33 °C synquestlabs.com | Not precisely reported in literature |

| Boiling Point | 86 °C at 5 mmHg chemicalbook.com | Not applicable |

| Appearance | Light yellow to brown solid tcichemicals.com | Crystalline solid |

Summary of a Key Synthetic Reaction for 2-Methyl-3-nitropyridine

| Reaction | Starting Material | Reagents | Product | Key Features | Reference |

| Synthesis of 2-Methyl-3-nitropyridine | 2-Chloro-3-nitropyridine | 1. Diethyl malonate, NaH in THF2. H₂SO₄, heat | 2-Methyl-3-nitropyridine | A reliable two-step method utilizing nucleophilic substitution followed by hydrolysis and decarboxylation. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRKGYBGDBXGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376461 | |

| Record name | 2-methyl-3-nitropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63585-69-3 | |

| Record name | 2-methyl-3-nitropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Nitropyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution is a cornerstone of functionalizing electron-poor aromatic systems like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile initially attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring. In the context of 2-methyl-3-nitropyridine (B124571), the nitro group itself can act as the leaving group, a process influenced by various factors including the nature of the nucleophile and the substitution pattern on the pyridine ring.

Displacement of the Nitro Group by Diverse Nucleophiles (e.g., Thiols, Amines)

The nitro group at the 3-position of the 2-methyl-3-nitropyridine scaffold is a viable leaving group in SNAr reactions, particularly when attacked by soft nucleophiles like thiols. Research has demonstrated that 2-methyl-3-nitropyridines react smoothly with various alkyl and aryl thiolate anions to yield the corresponding 3-thioether-pyridines in good yields. These reactions are typically conducted under mild conditions, for example, by heating the reactants in a solvent like DMF in the presence of a base such as potassium carbonate.

The reactivity extends to various substituted 2-methyl-3-nitropyridines. For instance, both 2-methyl-3,5-dinitropyridine (B14619359) and 2-methyl-3-nitro-5-bromopyridine react with thiols, leading to the substitution of the 3-nitro group. While amines are also common nucleophiles in SNAr reactions, the displacement of a nitro group by an amine is often more challenging and can be influenced by steric factors. The exceptional nucleophilicity of thiols and thiolates makes them particularly effective for these transformations.

The table below summarizes representative SNAr reactions involving the displacement of the nitro group in 2-methyl-3-nitropyridine derivatives by sulfur nucleophiles.

| Substrate | Nucleophile (Thiol) | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 3-(Benzylthio)-2-methyl-5-nitropyridine and 5-(Benzylthio)-2-methyl-3-nitropyridine | Reaction yields a mixture of isomers, with the 3-substituted product being predominant. | |

| 2-Methyl-3-nitro-5-chloropyridine | Various Thiols | 3-Thioether-2-methyl-5-chloropyridines | Selective substitution of the 3-nitro group is observed over the 5-chloro substituent. | |

| 2-Methyl-3-nitro-5-bromopyridine | Various Thiols | 3-Thioether-2-methyl-5-bromopyridines | The 3-nitro group is shown to be more nucleofugal (a better leaving group) than the bromine atom at the 5-position. |

Regiochemical Control and Substrate Specificity in SNAr Reactions

Regioselectivity—the control of which position on the ring is attacked—is a critical aspect of SNAr reactions. In 2-methyl-3-nitropyridine derivatives with an additional leaving group, the outcome of the reaction is a delicate balance of electronic and steric effects. Studies show that in substrates like 2-methyl-3-nitro-5-halopyridines, sulfur nucleophiles preferentially displace the 3-nitro group over the halogen at the 5-position. This indicates that the nitro group, in this specific electronic environment, is a better leaving group (more nucleofugal) than the halogen.

However, when the pyridine ring contains two nitro groups, as in 2-methyl-3,5-dinitropyridine, the situation becomes more complex. Reaction with benzylthiol results in a mixture of isomers, where both the 3-nitro and 5-nitro groups are substituted. The major product is the 3-substituted isomer, suggesting a kinetic or thermodynamic preference for attack at this position. This regiochemical outcome is influenced by the steric hindrance of the nucleophile and the electronic activation provided by the substituents.

Electronic and Steric Influences on SNAr Reactivity

The rate and selectivity of SNAr reactions are profoundly influenced by both electronic and steric factors.

Electronic Effects : The primary driving force for SNAr on the pyridine ring is its electron-deficient character, which is significantly amplified by the strong electron-withdrawing nature of the nitro group. This group stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the reaction. In 3-nitropyridines, the nitro group activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack.

Steric Effects : The methyl group at the 2-position exerts a steric influence on the adjacent 3-position. This steric hindrance can affect the rate of attack by bulky nucleophiles. For example, the reaction of 2,4,6-trinitrotoluene (B92697) shows a preference for ortho-substitution, which is attributed to the steric effect of the methyl group causing the adjacent nitro groups to twist out of the plane of the ring, a phenomenon known as the "out-of-plane" effect. A similar effect can be considered for 2-methyl-3-nitropyridine, where the methyl group may influence the orientation of the 3-nitro group and accessibility for the incoming nucleophile. Increased steric hindrance in the nucleophile, such as comparing N-methylaniline to aniline, can dramatically decrease reaction rates due to difficulty in both forming the intermediate and facilitating subsequent proton transfers.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. Unlike classical SNAr which requires a leaving group on the aromatic ring, VNS allows for the direct replacement of a hydrogen atom. The reaction utilizes a nucleophile (typically a carbanion) that carries its own leaving group.

Mechanistic Pathways of C–H Alkylation via Stabilized Carbanions

The VNS mechanism for the C-H alkylation of nitropyridines proceeds through a distinct sequence of steps.

Carbanion Formation : A strong base is used to deprotonate an "active methylene" compound, such as chloromethyl phenyl sulfone or another α-haloalkyl sulfone, generating a stabilized carbanion.

Nucleophilic Addition : The carbanion adds to an electron-deficient carbon atom of the nitropyridine ring, typically at a position ortho or para to the nitro group. This step is generally fast and leads to the formation of an anionic σ-adduct, analogous to a Meisenheimer complex.

β-Elimination : In the crucial step, a base induces the β-elimination of the leaving group (e.g., HCl or PhSO₂H) from the newly attached side chain. This step results in the formation of a nitrobenzyl-type anion and restores the aromaticity of the pyridine ring.

Protonation : An acidic workup protonates the resulting anion to yield the final, neutral alkylated nitropyridine product.

This process has been successfully applied to various nitropyridines, including 3-nitropyridine (B142982), using sulfonyl-stabilized carbanions to introduce alkyl groups.

Stereoelectronic Factors Governing VNS Adduct Stability and Elimination

The success of a VNS reaction, particularly the final elimination step, is governed by critical stereoelectronic factors. For the β-elimination to occur efficiently, the system must adopt a specific geometry. Mechanistic studies have revealed that for effective stabilization of the resulting benzyl-type anion, the newly introduced alkyl substituent and the adjacent nitro group must be coplanar with the pyridine ring to allow for maximum orbital overlap.

This requirement introduces significant steric constraints. For example, while primary alkyl groups can be readily introduced into 3-nitropyridine, the reaction with a secondary carbanion, such as that from isopropyl phenyl sulfone, fails to produce the alkylated product. Instead, the stable N-protonated Meisenheimer-type adduct is isolated. The steric hindrance from the bulky isopropyl group prevents the necessary planarization required for the elimination step. One of the methyl groups of the isopropyl substituent inevitably collides with an oxygen atom of the nitro group, halting the reaction after the initial addition. This demonstrates that while the initial nucleophilic addition may be unperturbed, steric hindrance can completely inhibit the subsequent elimination step, highlighting the delicate interplay of stereoelectronic effects in determining the final outcome of the VNS reaction.

Reactivity at the 2-Methyl Position

The methyl group at the 2-position of the pyridine ring is activated by the adjacent ring nitrogen and the ortho-nitro group. This activation renders the methyl protons acidic, making the group a key site for various chemical transformations.

The activated methyl group of 2-methyl-3-nitropyridine and its derivatives can undergo condensation reactions with aromatic aldehydes to yield 2-styryl-3-nitropyridine derivatives. This reaction is typically catalyzed by a base, such as piperidine, and proceeds upon heating in a solvent like toluene (B28343). The acidity of the methyl group is a critical factor; its reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. For instance, 2-methyl-3,5-dinitropyridine reacts more readily than derivatives with less electron-withdrawing substituents.

The reaction proceeds smoothly with a variety of substituted aromatic aldehydes and is noted for producing the trans-isomer of the resulting styryl derivative with high selectivity. This transformation provides a viable metal-free alternative to traditional cross-coupling methods like the Heck reaction for synthesizing unsymmetrical 1,2-diarylethenes.

Table 1: Condensation of 2-Methyl-3-nitropyridine Derivatives with Aromatic Aldehydes This table is interactive. You can sort and filter the data.

| 2-Methylpyridine Reactant | Aldehyde Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | 2-(2-Phenylvinyl)-3,5-dinitropyridine | 91 |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | 2-[2-(4-Chlorophenyl)vinyl]-3,5-dinitropyridine | 88 |

| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)vinyl]-3,5-dinitropyridine | 95 |

| 2-Methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-[2-(4-Dimethylaminophenyl)vinyl]-3,5-dinitropyridine | 93 |

The activated 2-methyl group on the nitropyridine scaffold is susceptible to oxidation. Selenium dioxide (SeO₂) is a reagent known for converting activated methyl and methylene (B1212753) groups into their corresponding carbonyls (formyl and keto groups) in a transformation known as the Riley oxidation. The reactivity of a methyl group is significantly increased when it is adjacent to an electron-withdrawing system. Consequently, the 2-methyl group in 2-methyl-3-nitropyridine is expected to be more readily oxidized than a methyl group on a less electron-poor ring, such as toluene. This enhanced reactivity directs the oxidation preferentially to the 2-methyl position.

While direct oxidation to the aldehyde can be achieved, overoxidation to the carboxylic acid can also occur. Research on related compounds, such as 2-chloro-5-methyl-3-nitropyridine (B188117), has demonstrated the successful oxidation of the methyl group to a carboxylic acid, which can then be used in subsequent coupling reactions. The choice of reaction conditions and oxidizing agent is crucial to control the extent of the oxidation to selectively yield either the 2-formyl or 2-carboxylic acid derivative.

Nitro Group Reductions and Subsequent Transformations

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group through reduction. This transformation opens pathways to a wide array of further functionalized pyridine derivatives.

The reduction of the 3-nitro group to a 3-amino group is a key transformation. Achieving this reduction chemoselectively is important when other reducible functional groups are present in the molecule. A variety of methods have been employed for the reduction of nitropyridines. Classical methods include the use of tin (Sn) or iron (Fe) metal in acidic media. For example, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using reagents such as iron in acidified ethanol (B145695) or tin and hydrochloric acid.

Modern synthetic methods offer highly chemoselective options. An iron(III)-based catalyst used with a silane (B1218182) reducing agent has been shown to be highly effective for the reduction of nitroarenes. This system exhibits excellent functional group tolerance, selectively reducing the nitro group in the presence of more sensitive groups like ketones, esters, and nitriles. This level of selectivity is crucial for the synthesis of complex, multifunctional pyridine derivatives.

The strong electron-withdrawing character of the nitro group plays a critical role in activating the pyridine ring for cyclization reactions. It lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack, which is often a key step in the formation of fused heterocyclic systems.

In one class of reactions known as three-component ring transformations (TCRT), nitropyridine derivatives like 1-methyl-3,5-dinitro-2-pyridone can serve as building blocks. In these reactions, the nitropyridone reacts with a ketone and an amine source, undergoing a "scrap and build" process where the original pyridine ring is consumed to form a new, highly substituted nitropyridine or nitroaniline derivative. The nitro group is essential for the initial nucleophilic attack and is retained in the final product.

Furthermore, the nitro group can activate specific double bonds within the pyridine ring for cycloaddition reactions. In reactions with N-methyl azomethine ylide, the C4-C5 double bond of 3-nitropyridines acts as the 2π-partner in a [3+2]-dipolar cycloaddition. This process leads to the synthesis of novel pyrrolidine (B122466) rings fused to the pyridine scaffold.

Molecular Rearrangements Involving the Nitropyridine Scaffold

The nitropyridine scaffold can undergo molecular rearrangements, particularly during its synthesis. The direct nitration of pyridine is often challenging, but specific procedures have been developed that involve rearrangement of a key intermediate.

In a method known as Bakke's procedure, pyridine is first reacted with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. This intermediate is not stable and, upon treatment with a nucleophile like bisulfite, undergoes a rearrangement. The reaction proceeds through the formation of an N-nitro-dihydropyridine species. Subsequently, the nitro group migrates from the nitrogen atom to the C-3 position of the ring via a sigmatropic shift, which is a type of pericyclic reaction. Aromatization then occurs through the elimination of the bisulfite group(s) to yield the final 3-nitropyridine product. This rearrangement is a powerful method for installing a nitro group at the 3-position, a location that is not favored under typical electrophilic substitution conditions.

Nitramine Rearrangements

The nitramine rearrangement is a classic acid-catalyzed reaction that typically involves the migration of a nitro group from a nitrogen atom to a carbon atom on an aromatic ring. In the context of pyridine derivatives, this reaction is complex and highly dependent on the substrate's structure and the reaction conditions, particularly the acid concentration. wikipedia.org

While direct studies on the nitramine rearrangement of 2-methyl-3-nitramine hydrochloride are not prevalent in the reviewed literature, research on the analogous N-(3-pyridyl)nitramine provides critical insights. Contrary to the typical outcome for other pyridylnitramines, N-(3-pyridyl)nitramine does not rearrange to form the expected 3-amino-2-nitropyridine (B78374) or other isomers when treated with concentrated sulfuric acid. mdpi.com Instead, its decomposition leads to products such as 3-hydroxypyridine (B118123) and 3,3′-azoxypyridine. mdpi.com This suggests that under the harsh acidic conditions, the rearrangement pathway is disfavored, and other reaction pathways, potentially involving an N-(3-pyridyl)hydroxylamine intermediate, dominate. mdpi.com

In contrast, the N-methylated analogue, N-methyl-N-(3-pyridyl)nitramine, does undergo rearrangement in concentrated sulfuric acid or at elevated temperatures in an inert solvent. rhhz.net The primary product in this case is 3-(N-Methylamino)-2-nitropyridine, where the N-nitro group migrates to the adjacent C-2 position. mdpi.comrhhz.net The success of the rearrangement for the N-methyl derivative highlights the subtle electronic and steric factors that govern the reaction's outcome. The mechanism for these rearrangements in pyridine systems can be complex, with evidence suggesting that ring nitration is favored by conditions that lead to the initial dissociation of the nitramine, rather than a purely intramolecular process. wikipedia.org For some systems, the involvement of radical species has also been established. wikipedia.org

The table below summarizes the observed products for related 3-pyridylnitramine rearrangements.

| Starting Material | Conditions | Major Products | Outcome |

| N-(3-Pyridyl)nitramine | Concentrated H₂SO₄ | 3-Hydroxypyridine, 3,3′-Azoxypyridine | No rearrangement to aminonitropyridine mdpi.com |

| N-Methyl-N-(3-pyridyl)nitramine | Concentrated H₂SO₄ or Heat | 3-(N-Methylamino)-2-nitropyridine | Successful rearrangement mdpi.comrhhz.net |

Boulton–Katritzky Rearrangements

The Boulton–Katritzky rearrangement is a versatile, atom-economical thermal or acid/base-catalyzed reaction that converts one five-membered heterocyclic ring into another. youtube.comlibretexts.org The general mechanism involves the intramolecular cyclization of a side chain onto a heteroatom of the ring, followed by the cleavage of a weak bond (typically N-O) to form a new, more stable heterocyclic system. youtube.com This reaction has been widely applied for the synthesis of diverse heterocyclic structures. libretexts.orglibretexts.org

While the Boulton-Katritzky rearrangement is a significant tool in heterocyclic chemistry, there is no specific literature detailing the direct participation of 2-methyl-3-nitropyridine hydrochloride in this type of transformation. The rearrangement characteristically involves a starting five-membered ring, such as an isoxazole (B147169) or a 1,2,4-oxadiazole, with an appropriate three-atom side chain. youtube.comorganic-chemistry.org For instance, the reaction of 3-aminoisoxazoles with 2-fluoropyridines can proceed via a tandem SNAr/Boulton–Katritzky rearrangement to yield wikipedia.orgmdpi.comlibretexts.orgtriazolo[1,5-a]pyridines. youtube.comresearchgate.net In this case, the pyridine ring is incorporated into the final product but is not the ring that undergoes the characteristic rearrangement.

The core mechanism can be generalized as follows:

Initiation: An external nucleophile or an intramolecular group attacks an electrophilic atom within the five-membered ring.

Side-Chain Interaction: A three-atom side chain containing a nucleophilic center attacks the endocyclic nitrogen or oxygen atom.

Ring Cleavage: The weak N-O bond of the original heterocycle breaks.

Recyclization: A new, more stable five-membered ring is formed from the atoms of the original side chain and part of the original ring.

Given that this compound does not possess the requisite five-membered heterocyclic structure with an N-O bond, it would not be expected to undergo a Boulton–Katritzky rearrangement itself. However, it could potentially be a precursor to a substrate for such a reaction, or a target molecule synthesized from a Boulton-Katritzky product, though such applications are not documented.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Substrates like nitropyridines are of great interest in this area, as both the pyridine ring and the nitro group can participate in or be influenced by the catalytic cycle. The nitro group, traditionally seen as an electron-withdrawing director, has more recently been utilized as a leaving group itself in denitrative coupling reactions. rhhz.netacs.org

While a broad range of cross-coupling reactions exist, their application to 2-methyl-3-nitropyridine specifically has been met with mixed results. In one study, an attempted Heck coupling on the precursor 2-chloro-3-nitropyridine (B167233) failed to yield the desired product, prompting the use of a metal-free alternative. mdpi.com However, the same study noted that Sonogashira coupling on 2-chloro-3-nitropyridines was successful. mdpi.com

The reactivity of 2-methyl-3-nitropyridine in various cross-coupling reactions can be inferred from studies on related nitroarenes and halopyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. libretexts.orgharvard.edu It is highly effective for synthesizing biaryls. nih.gov While direct Suzuki coupling of 2-methyl-3-nitropyridine is not extensively reported, recent advances have shown that the nitro group can act as a leaving group in palladium-catalyzed Suzuki-Miyaura reactions, providing a pathway to form C-C bonds by displacing the -NO₂ group with an aryl group from a boronic acid. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com As mentioned, attempts to use a 2-chloro-3-nitropyridine precursor in a Heck reaction were unsuccessful, suggesting potential complications at the elevated temperatures often required. mdpi.com However, the reaction is generally tolerant of many functional groups, and its success is highly dependent on the specific catalyst, ligands, and conditions employed. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The successful Sonogashira coupling of 2-chloro-3-nitropyridines suggests that a halogenated version of 2-methyl-3-nitropyridine could be a viable substrate for introducing alkynyl functionalities. mdpi.com More recently, denitrative Sonogashira couplings have been developed, allowing for the direct reaction between nitroarenes and terminal alkynes, which could be applicable to 2-methyl-3-nitropyridine. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The first Buchwald-Hartwig amination reactions using nitroarenes as the electrophilic partner (displacing the nitro group) have been developed, expanding the potential synthetic utility of compounds like 2-methyl-3-nitropyridine. researchgate.net These reactions allow for the formation of arylamines from nitroarenes under palladium catalysis. researchgate.netorganic-chemistry.org

The table below outlines the general transformations for these key cross-coupling reactions and the potential role of a nitroarene substrate.

| Coupling Reaction | Typical Electrophile | Typical Nucleophile | Product Type | Relevance to 2-Methyl-3-nitropyridine |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron Reagent | Biaryl, Styrene, Diene | Nitro group can act as a leaving group in denitrative variants. libretexts.orgresearchgate.net |

| Heck | Aryl/Vinyl Halide or Triflate | Alkene | Substituted Alkene | Precursor (2-chloro-3-nitropyridine) failed in one report. mdpi.comorganic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide or Triflate | Terminal Alkyne | Arylalkyne, Enyne | Successful on chloro-nitropyridine precursors; denitrative versions exist. wikipedia.orgacs.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide or Triflate | Amine | Arylamine | Denitrative amination allows direct C-N bond formation from nitroarenes. wikipedia.orgresearchgate.net |

| Stille | Aryl/Vinyl Halide or Triflate | Organostannane | Biaryl, Ketone, etc. | A versatile C-C bond forming reaction, though toxicity of tin reagents is a drawback. organic-chemistry.orgwikipedia.org |

Advanced Derivatization and Synthesis of Structural Analogs

Synthesis of 2-Arylvinyl-3-nitropyridine Conjugates

The methyl group at the C2 position of the 2-methyl-3-nitropyridine (B124571) ring exhibits enhanced acidity due to the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This property is exploited in condensation reactions with various aromatic aldehydes to produce 2-(2-arylvinyl)-3-nitropyridines, also known as 2-styryl-3-nitropyridines.

This transformation is typically carried out under mild conditions, often by heating the reactants in a suitable solvent like toluene (B28343) with a catalytic amount of a base such as piperidine. The reaction proceeds smoothly with a wide array of aromatic aldehydes, including those with both electron-donating (e.g., 4-dimethylaminobenzaldehyde) and electron-withdrawing substituents, to yield the corresponding 2-vinyl-3-nitropyridine derivatives in high yields. A significant advantage of this method is that it provides a metal-free alternative to traditional cross-coupling reactions like the Heck reaction. Structural analysis using NMR spectroscopy confirms the exclusive formation of trans-isomers, characterized by coupling constants of 15–16 Hz for the vinylic protons.

Generation of Amino-Substituted Nitropyridine Derivatives

The generation of amino-substituted derivatives from a 2-methyl-3-nitropyridine core can be achieved through several synthetic strategies, primarily involving the chemical reduction of the nitro group or nucleophilic aromatic substitution (SNAr) on an appropriately functionalized ring.

The most direct route to an amino derivative is the reduction of the nitro group at the C3 position. Standard reducing agents, such as stannous chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H2 over a palladium catalyst), can effectively convert 2-methyl-3-nitropyridine into 2-methyl-pyridin-3-amine. This transformation is a fundamental and high-yielding process in heterocyclic chemistry.

Alternatively, amino groups can be introduced via nucleophilic substitution if a suitable leaving group is present on the pyridine (B92270) ring. For instance, studies on related 2-chloro-3-nitropyridine (B167233) systems demonstrate that the chlorine atom is readily displaced by various amines. The reaction of 2-chloro-3-nitropyridine with amines like o-toluidine (B26562) proceeds upon heating to yield the corresponding N-substituted 2-amino-3-nitropyridine (B1266227) derivative. This highlights that functionalized 2-methyl-3-nitropyridine analogs bearing a leaving group at another position could be similarly converted to diverse amino-substituted derivatives.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The 2-methyl-3-nitropyridine scaffold is a valuable precursor for constructing more complex, fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions lead to the formation of biologically relevant structures such as imidazopyridines and isoxazolopyridines.

The synthesis of fused imidazopyridine systems often begins with an aminopyridine precursor. By reducing 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine, a key intermediate is formed that can undergo cyclization to build an imidazole (B134444) ring. For example, the resulting 2-methyl-3-aminopyridine can be used in reactions to form imidazo[4,5-b]pyridines. In one established method, the reaction of an aminopyridine with an α-haloketone, followed by cyclization, yields the fused bicyclic system. Other synthetic routes involve the condensation of aminopyridines with various reagents. For example, 2-aminopyridine (B139424) derivatives can react with α-amino carbonyl compounds, catalyzed by zinc iodide, or with nitroolefins in the presence of an iron catalyst to form imidazo[1,2-a]pyridines. The synthesis of imidazo[1,5-a]pyridines has also been reported through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

An efficient method for the synthesis of isoxazolo[4,5-b]pyridines utilizes 2-methyl-3-nitropyridine derivatives as key intermediates. The synthesis starts from readily available 2-chloro-3-nitropyridines, which are first converted to 2-methyl-3-nitropyridines. These intermediates then react with dimethylformamide-dimethylacetal (DMF-DMA) to afford enamines. Subsequent nitrosation of these enamines leads to the formation of oximes. The crucial step in the sequence is the intramolecular nucleophilic substitution of the nitro group by the oxime oxygen, which proceeds under mild conditions in the presence of a base like potassium carbonate, to yield the fused isoxazolo[4,5-b]pyridine (B12869654) ring system. This synthetic pathway is notable for its efficiency, use of accessible starting materials, and mild reaction conditions.

Design and Synthesis of Hybrid Molecules for Targeted Applications (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The linker's length, composition, and attachment points are critical variables that influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.

While direct examples of 2-methyl-3-nitropyridine hydrochloride being incorporated into a synthesized PROTAC are not prominently featured in the literature, its structural motifs are well-suited for such applications. The pyridine ring can serve as a rigid scaffold, a common feature in linker design. The functional groups of 2-methyl-3-nitropyridine and its derivatives offer multiple handles for linker attachment, a key consideration in PROTAC design.

For instance:

The nitro group can be reduced to an amino group , providing a common nucleophilic point for linker conjugation via amide bond formation.

The methyl group can be functionalized, for example, through oxidation to a carboxylic acid or halogenation, to create an electrophilic or nucleophilic site for linker attachment.

The pyridine ring itself can be functionalized with hydroxyl or other groups that can serve as connection points. For example, photolabile groups like 4,5-dimethoxy-2-nitrobenzyl have been attached to the hydroxyl group of VHL ligands to create "caged" PROTACs that are activated by light.

The design process often involves synthesizing libraries of PROTACs with varied linkers (e.g., flexible PEG or alkyl chains, or more rigid piperazine/piperidine or triazole units) to optimize degradation potency and selectivity. The chemical versatility of the 2-methyl-3-nitropyridine core makes it a theoretically viable and attractive building block for the rational design and synthesis of novel PROTACs.

Spectroscopic and Structural Elucidation of 2 Methyl 3 Nitropyridine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-methyl-3-nitropyridine (B124571) and its derivatives, ¹H and ¹³C NMR provide definitive information about the molecular framework, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space correlations between protons, aiding in conformational analysis.

Research indicates that the proton (¹H) NMR spectrum of the basic 2-methyl-3-nitropyridine structure is expected to show signals for the pyridine (B92270) ring protons in the range of δ 8.2–8.6 ppm and a characteristic singlet for the methyl group protons between δ 2.5–2.7 ppm. In the carbon (¹³C) NMR spectrum, the pyridine carbon atoms typically resonate in the 120–150 ppm region. The precise chemical shifts are influenced by the electronic effects of the nitro and methyl substituents.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine Ring Protons | 8.2 - 8.6 |

| ¹H | Methyl Protons | 2.5 - 2.7 |

| ¹³C | Pyridine Ring Carbons | 120 - 150 |

In synthetic studies, ¹H NMR is routinely used to confirm the successful formation of derivatives. For instance, in reactions involving 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH), ¹H NMR analysis of the product mixture established the predominance of the 3-SBn isomer over the 5-SBn isomer. mdpi.com Furthermore, the geometry of newly synthesized 2-(2-arylvinyl)-3-nitropyridines was confirmed as trans-isomers based on the large coupling constants (15–16 Hz) observed for the double bond protons in their ¹H NMR spectra. nih.gov

Advanced 2D NMR techniques such as ¹H-¹H NOESY are employed to confirm the structure of more complex derivatives. For example, NOESY spectra of certain substituted pyridine products have revealed interactions between the spatially close protons of a double bond and a benzyl (B1604629) substituent, which is crucial for unambiguous structural assignment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. This technique provides unequivocal confirmation of a molecule's formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

For 2-Methyl-3-nitropyridine hydrochloride, the molecular formula is C₆H₇ClN₂O₂. echemi.com This corresponds to an exact mass of 174.02000 Da. echemi.com The free base, 2-methyl-3-nitropyridine, has the formula C₆H₆N₂O₂ and a monoisotopic mass of 138.04292 Da. uni.lu HRMS is consistently used alongside NMR and other spectroscopic methods to verify the identity of newly synthesized derivatives. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and used as an additional identifier.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 139.05020 | 123.1 |

| [M+Na]⁺ | 161.03214 | 131.7 |

| [M-H]⁻ | 137.03564 | 126.1 |

| [M+K]⁺ | 177.00608 | 126.7 |

X-ray Diffraction Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight (Mᵣ) | 172.57 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 (6) |

| b (Å) | 8.151 (2) |

| c (Å) | 8.494 (2) |

| Volume (V) (ų) | 1484.0 (7) |

| Z (Molecules per unit cell) | 8 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, and the resulting spectra serve as a molecular fingerprint.

For 2-methyl-3-nitropyridine and its derivatives, vibrational spectra clearly show bands corresponding to the pyridine ring, the methyl group, and the nitro group. The nitro group (NO₂) is particularly prominent, with strong characteristic bands for its asymmetric and symmetric stretching modes. nih.gov Studies on related compounds like 2-hydroxy-5-methyl-3-nitro pyridine and 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives have provided detailed assignments of these vibrational modes. nih.govniscpr.res.inresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (amino derivatives) | 3100 - 3500 | nih.gov |

| C-H Stretch (aromatic) | ~3068 | niscpr.res.in |

| NO₂ Asymmetric Stretch | 1520 - 1578 | nih.gov |

| NO₂ Symmetric Stretch | 1340 - 1380 | nih.gov |

| C-H In-plane Bend | 1077 - 1132 | niscpr.res.in |

| NO₂ Scissoring | 833 - 845 | nih.gov |

| C-H Out-of-plane Bend | 807 - 829 | niscpr.res.in |

| NO₂ Wagging | 720 - 725 | nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with specific functionals)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing nitropyridine derivatives. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. researchgate.net Functionals such as B3LYP, B3P86, and B3PW91, combined with various basis sets like 6-31G(d,p) and cc-pVDZ, have been systematically applied to study the electronic structure and energetics of these compounds. researchgate.net

The total energies, corrected for zero-point energy, provide insights into the relative stabilities of different isomers. researchgate.net Furthermore, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed to understand charge transfer within the molecule. researchgate.net The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt significantly influences these electronic properties by increasing the electron-deficient nature of the pyridine ring.

| Isomer | Basis Set | Total Energy (Hartree) | Calculated HOF (kJ/mol) |

|---|---|---|---|

| 2-Nitropyridine | 6-31G(d,p) | -452.4197 | 154.8 |

| cc-pVDZ | -452.4495 | 155.2 | |

| 3-Nitropyridine (B142982) | 6-31G(d,p) | -452.4185 | 158.2 |

| cc-pVDZ | -452.4485 | 158.2 | |

| 4-Nitropyridine | 6-31G(d,p) | -452.4191 | 156.1 |

| cc-pVDZ | -452.4493 | 155.6 |

Data adapted from a DFT study on nitro derivatives of pyridine. researchgate.netresearchgate.net

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. For 2-Methyl-3-nitropyridine (B124571), the primary conformational flexibility arises from the rotation of the methyl and nitro groups relative to the pyridine ring. Computational methods can map the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers separating them.

The geometry of the molecule, including bond lengths and angles, is optimized to find the lowest energy structures on the potential energy surface. researchgate.net For example, in related di- and trinitromethylpyridines, DFT calculations have been used to determine the bond lengths within the pyridine ring and the connections to the nitro- and methyl-substituted carbons. mdpi.com The introduction of bulky groups like the trinitromethyl group can lead to significant steric interactions that influence the molecule's final geometry. mdpi.com

Energy differences between conformers can be estimated from these calculations, providing insight into the relative populations of each conformer at a given temperature. hawaii.edu In the case of 2-Methyl-3-nitropyridine hydrochloride, the protonation at the nitrogen atom would likely induce changes in the electronic distribution, which in turn could subtly alter the rotational barriers and preferred conformations of the substituent groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of 2-Methyl-3-nitropyridine. By modeling the reaction pathways, chemists can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate. ucsb.edu

The synthesis of 2-methyl-3-nitropyridines can be achieved from the corresponding 2-chloro-3-nitropyridines via reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net Computational models can simulate this nucleophilic aromatic substitution (SNAr) process, calculating the activation energies and geometries of the transition states involved. Similarly, the reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles, which selectively substitute the nitro group, can be modeled to understand the regioselectivity of the reaction. mdpi.comnih.gov

For other nitropyridine systems, reaction mechanisms such as the researchgate.netresearchgate.net sigmatropic shift of a nitro group from a nitrogen atom to a ring carbon have been investigated computationally. psu.eduntnu.no These studies involve locating the first-order saddle point on the potential energy surface that corresponds to the transition state, which is characterized by having exactly one imaginary vibrational frequency. ucsb.edu

Molecular Docking and Binding Affinity Simulations in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger receptor like a protein. This method is central to drug discovery and helps in understanding the potential biological activity of compounds like this compound. The N-oxide derivative of 2-Methyl-3-nitropyridine is noted to interact with biological targets, including enzymes.

In a typical docking simulation, the this compound molecule would be placed in the binding site of a target protein. The simulation program then explores various binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The hydrochloride form, with its positive charge on the protonated pyridine nitrogen, would be expected to form strong electrostatic or hydrogen-bonding interactions with anionic residues (e.g., aspartate, glutamate) in a protein's active site.

Following docking, more rigorous methods like molecular dynamics (MD) simulations and free energy perturbation (FEP) can be used to calculate the binding affinity (ΔGbind). nih.gov These simulations provide a more dynamic picture of the ligand-receptor complex and can yield quantitative predictions of binding strength, which are crucial for prioritizing compounds in drug development pipelines. nih.govarxiv.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds. researchgate.net DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netarxiv.org

For instance, the infrared spectrum of a molecule can be simulated by performing a frequency calculation on its optimized geometry. nih.gov The calculated vibrational modes can then be compared with experimental FT-IR spectra to assign the observed absorption bands. researchgate.netnih.govscispace.com For nitropyridines, characteristic strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are expected and can be precisely calculated.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are often performed using a specific functional and basis set, and the results are compared to experimental data. github.ionih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.1 ppm for ¹H shifts, making it a powerful tool for distinguishing between isomers or assigning complex spectra. github.io Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing information on electronic transitions within the molecule. youtube.com

| Atom Position | 1H Experimental | 1H Calculated | 13C Experimental | 13C Calculated |

|---|---|---|---|---|

| C2-NH2 | 7.26 | 7.19 | - | - |

| C3-CN | - | - | 112.7 | 113.1 |

| C4-Aryl | - | - | 158.2 | 157.9 |

| C5-H | 7.81 | 7.75 | 115.9 | 115.5 |

| C6-OCH3 | - | - | 160.1 | 159.8 |

Data adapted from a spectroscopic and DFT study of a bioactive pyridine derivative to illustrate the correlation between experimental and calculated values. nih.gov

Biological Activity and Medicinal Chemistry Applications

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal)

The pyridine (B92270) nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives are known to possess a wide array of therapeutic properties, including antimicrobial effects. nih.gov The introduction of a nitro group can further modulate this activity. Nitropyridine-containing compounds have been noted for their general antifungal activity. nih.gov

While direct studies on the antibacterial and antifungal spectrum of 2-Methyl-3-nitropyridine (B124571) hydrochloride are not extensively documented in the available literature, related structures have shown promise. For instance, various synthetic pyrido[2,3-d]pyrimidines, which are pyridine derivatives, have demonstrated good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Similarly, other complex pyridine derivatives have been investigated for their efficacy against fungal pathogens like Candida albicans. researchgate.netnih.gov The antimicrobial effect of nitro-containing compounds is often attributed to the generation of toxic intermediates upon reduction of the nitro group within the microbial cell, leading to cellular damage and death. nih.gov

Antiprotozoal Potential

Nitro-containing heterocyclic compounds are a cornerstone in the treatment of diseases caused by protozoa. nih.govnih.gov The mechanism often involves the reductive activation of the nitro group under the low-oxygen conditions characteristic of many parasitic protozoa.

Research has indicated that derivatives of 3-nitropyridine (B142982) possess antiprotozoal potential. Specifically, certain pyrazole (B372694) and imidazole (B134444) derivatives synthesized from chloro-3-nitropyridines exhibited a moderate antiprotozoal effect against Colpoda steinii. nih.gov While comprehensive studies on 2-Methyl-3-nitropyridine hydrochloride as an antiprotozoal agent are not available, the established activity of related nitro-aromatic compounds against parasites like Trypanosoma brucei and Trichomonas vaginalis suggests that the 3-nitropyridine scaffold is of significant interest for further investigation in this field. nih.govnih.gov

Anticancer Research and Therapeutic Targets

The 3-nitropyridine scaffold is a key feature in several classes of molecules designed to interact with therapeutic targets in oncology.

Kinase Inhibition Profiles (e.g., JAK2, GSK3, p70S6Kβ)

Kinases are critical regulators of cell signaling, and their dysregulation is a common feature of cancer, making them important drug targets. Nitropyridine derivatives have been successfully utilized as precursors for the synthesis of potent kinase inhibitors. nih.gov

Janus Kinase 2 (JAK2): Potent inhibitors of JAK2, a tyrosine kinase involved in cytokine signaling often implicated in myeloproliferative neoplasms, have been synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. The most active of these compounds demonstrated inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3): GSK3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism and proliferation. A series of potent GSK3 inhibitors were developed from a 2,6-dichloro-3-nitropyridine (B41883) scaffold, with the most active compound exhibiting an IC₅₀ value of 8 nM. nih.gov

p70S6Kβ: The synthesis of inhibitors for the p70S6 kinase, a component of the PI3K/mTOR signaling pathway that is crucial for cell growth and proliferation, has also been achieved using nitropyridine-based chemistry. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Nitropyridine Derivatives This table presents data for derivatives synthesized from nitropyridine precursors, as reported in the literature.

| Kinase Target | Starting Material Scaffold | Reported Activity (IC₅₀) | Citation |

|---|---|---|---|

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM | nih.gov |

| GSK3 | 2,6-Dichloro-3-nitropyridine | 8 nM (most active derivative) | nih.gov |

Heat Shock Factor 1 (HSF1) Degradation through PROTAC Modalities

Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response, leading to the expression of heat shock proteins (HSPs) like HSP70 and HSP27. In many cancers, HSF1 is overactive, helping tumor cells survive proteotoxic stress. Therefore, inhibiting HSF1 is a promising anticancer strategy. nih.govoup.com

A key inhibitor of HSF1 is KRIBB11 , a compound identified as N²-(1H-indazole-5-yl)-N⁶-methyl-3-nitropyridine-2,6-diamine. nih.govresearchgate.net This molecule, which is structurally derived from a methyl-3-nitropyridine core, effectively blocks HSF1-dependent gene transcription with an IC₅₀ of 1.2 µM. nih.gov KRIBB11 has been shown to inhibit cancer cell proliferation and induce apoptosis. selleckchem.com

The targeted protein degradation field utilizes technologies like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govbiorxiv.org The 3-nitropyridine derivative KRIBB11 has been employed as the "warhead" (the part that binds the target protein) in the rational design of PROTACs aimed at degrading HSF1, representing an innovative therapeutic approach to target HSF1 in cancer.

Table 2: HSF1 Inhibitory Profile of KRIBB11 KRIBB11 is a key HSF1 inhibitor based on the methyl-3-nitropyridine scaffold.

| Compound | Structure | Target | Activity (IC₅₀) | Cellular Effect | Citation |

|---|---|---|---|---|---|

| KRIBB11 | N²-(1H-indazole-5-yl)-N⁶-methyl-3-nitropyridine-2,6-diamine | HSF1 | 1.2 µM | Blocks HSP induction, inhibits cancer cell growth | nih.govselleckchem.commedchemexpress.com |

Inhibition of Cytosolic Thioredoxin Reductase 1

The thioredoxin system is a major antioxidant system in cells, crucial for maintaining redox balance. Thioredoxin reductase 1 (TrxR1) is a key enzyme in this system. wikipedia.org Many cancer cells exhibit high levels of oxidative stress and rely on upregulated antioxidant systems like the thioredoxin system for survival. Consequently, TrxR1 has emerged as a significant target for anticancer therapies. nih.govscienceopen.com It has been reported that the general class of nitropyridine compounds can exhibit inhibitory activity against cytosolic TrxR1, providing another mechanistic basis for their potential application in cancer treatment. nih.gov The inhibition of TrxR1 disrupts the cell's ability to manage reactive oxygen species, which can lead to overwhelming oxidative stress and trigger cell death. nih.gov

Anti-Neurodegenerative Research Applications

The chemical versatility of nitropyridines also extends to the field of neuroscience. They are considered valuable precursors for synthesizing molecules with potential applications in treating neurodegenerative diseases. nih.gov For example, a radiolabeled compound derived from a nitropyridine-N-oxide has been developed as a potential agent for positron emission tomography (PET) neuroimaging. This particular agent was shown to cross the blood-brain barrier and is being explored for its ability to detect demyelinated lesions in the brain, a hallmark of diseases like multiple sclerosis. nih.gov This highlights the role of the nitropyridine scaffold in developing diagnostic and potentially therapeutic tools for neurological disorders.

Urease Inhibition for Gastrointestinal Therapies

Urease inhibitors are sought after for therapies targeting ureolytic bacteria, such as Helicobacter pylori, and for agricultural applications to prevent nitrogen loss from urea-based fertilizers. While direct studies on the urease inhibition activity of this compound are not prominent in the reviewed literature, related nitrophenyl derivatives have shown significant potential. For instance, N-(2-nitrophenyl) phosphoric triamide (2-NPT) is a known urease inhibitor that functions as a urea (B33335) analog, blocking the enzyme's active site. Research on 2-NPT has demonstrated its ability to reduce ammonia (B1221849) volatilization, indicating effective urease inhibition. The general class of pyridine derivatives has also been explored for its anti-inflammatory and potential urease-inhibiting properties, suggesting that the nitropyridine scaffold could be a valuable starting point for designing novel urease inhibitors.

Anti-inflammatory Properties

Pyridine derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. Studies on various pyridine-based compounds have demonstrated significant anti-inflammatory potential. For example, certain derivatives of 3-hydroxy-pyridine-4-one have shown potent anti-inflammatory activity in carrageenan-induced paw edema and croton oil-induced ear edema models. Researchers have suggested that the mechanism for this activity may be linked to the iron-chelating properties of these compounds, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent.

Furthermore, the incorporation of a nitro group, specifically as a nitroxybutyl moiety, into existing nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to markedly reduce their ulcerogenic side effects while preserving their anti-inflammatory efficacy. This indicates that the nitro group can play a crucial role in modulating the pharmacological profile of anti-inflammatory agents. Although direct experimental data on the anti-inflammatory properties of this compound is limited, the established activities of related pyridine and nitro-containing compounds suggest it as a scaffold of interest for further investigation in this area.

Insecticidal Activity

The nitropyridine scaffold is a key component in the development of modern insecticides. Research into nitropyridyl-based dichloropropene ethers has revealed potent insecticidal activities against various lepidopteran pests. A structure-activity relationship study highlighted the importance of the nitro group's position on the pyridine ring. Specifically, a derivative with a nitro group at the 5-position of the pyridine ring showed insecticidal potency comparable to the commercial insecticide Pyridalyl. In contrast, the corresponding 3-nitro isomer exhibited significantly weaker insecticidal activity. This demonstrates that while the nitropyridine framework is viable for creating insecticides, the specific substitution pattern is critical for optimizing biological activity. General patents for insecticides also include nitro compounds as potential active materials.

Role in Drug Discovery and Development Pipelines

Design of Novel Chemical Scaffolds and Privileged Motifs

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. The pyridine unit is widely regarded as such a scaffold, present in numerous FDA-approved drugs. Nitropyridines, including 2-Methyl-3-nitropyridine, serve as highly versatile precursors for the synthesis of more complex and biologically active molecules.

The reactivity of the nitropyridine ring allows for its elaboration into a variety of other heterocyclic systems. For example, 2-chloro-5-methyl-3-nitropyridine has been used as a starting material in the synthesis of potent Janus kinase (JAK2) inhibitors. Similarly, 2-Methyl-3-nitropyridine is a reagent for preparing 3-substituted-azaindoles and 3-azaindolyl-4-arylmalemides, compounds which have demonstrated antiproliferative activity. The ability to readily functionalize the nitropyridine core makes it an important building block for creating libraries of diverse compounds for screening and lead optimization.

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is crucial for optimizing drug candidates. For 2-Methyl-3-nitropyridine derivatives, the interplay between the methyl group, the nitro group, and their positions on the pyridine ring dictates the molecule's reactivity and biological function. The electron-withdrawing nature of the 3-nitro group significantly influences the molecule's chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Studies have shown that in reactions with thiolate anions, the 3-nitro group is selectively substituted, highlighting its role as a leaving group. The methyl group at the 2-position also influences reactivity. Its acidity is increased by the adjacent electron-withdrawing nitro group and the pyridine nitrogen, allowing it to react with aromatic aldehydes to form 2-styryl-3-nitropyridines. These studies demonstrate how modifications to the core scaffold can be used to tune the molecule's properties for different applications, from creating fluorescent dyes to developing new therapeutic agents.

| Position | Substituent | Influence on Reactivity & Activity | Finding |

| 2 | Methyl (CH₃) | The acidity of the methyl group is enhanced by the adjacent nitro group, enabling condensation reactions with aldehydes. | Allows for synthesis of 2-styryl-3-nitropyridines. |

| 3 | Nitro (NO₂) | Acts as a strong electron-withdrawing group, activating the ring for nucleophilic substitution (SNAr). | Can be selectively substituted by nucleophiles like thiols. |

| 3 vs 5 | Nitro (NO₂) | The position of the nitro group is critical for insecticidal activity. | A 5-NO₂ substituent confers stronger insecticidal activity than a 3-NO₂ substituent in certain pyridyl ethers. |

Biotransformation and Metabolic Pathway Studies

The metabolic fate of a compound is a critical aspect of its drug profile. While specific biotransformation studies on this compound were not found, the metabolism of related pyridine derivatives provides insight into its likely pathways. The microbial metabolism of pyridines is known to be dependent on the nature of the substituents on the ring.

Common metabolic transformations for pyridine-based compounds include hydroxylation and N-oxide formation. For example, in vitro metabolism studies of the related compound 2-amino-3-methylpyridine (B33374) using rat and rabbit hepatic preparations yielded 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. These results indicate that both the pyridine nitrogen and the aromatic ring are susceptible to oxidative metabolism.

| Precursor Compound (Related to 2-Methyl-3-nitropyridine) | Metabolic Products | Organism/System |

| 2-amino-3-methylpyridine | 2-amino-3-methylpyridine-N-oxide | Rat and Rabbit hepatic preparations |

| 2-amino-3-hydroxymethylpyridine | Rat and Rabbit hepatic preparations | |

| 2-amino-5-hydroxy-3-methylpyridine | Rat and Rabbit hepatic preparations |

Analytical Methodologies for Drug Compounds Utilizing Nitropyridine Derivatives

While direct and specific applications of this compound as a primary reagent in routine analytical methodologies for the quantification of other drug compounds are not extensively documented in publicly available research, the broader class of nitropyridine derivatives holds significance in analytical chemistry, particularly as versatile intermediates and derivatizing agents. The reactivity of the pyridine ring, enhanced by the presence of a nitro group and other substituents, allows for the development of chromogenic and fluorogenic tags essential for various analytical techniques.

The fundamental principle behind the use of nitropyridine derivatives in drug analysis often involves their reaction with functional groups present in drug molecules, such as primary and secondary amines, thiols, or hydroxyl groups. This reaction, known as derivatization, converts the analyte into a new compound with properties that are more suitable for detection and quantification by methods like spectrophotometry and high-performance liquid chromatography (HPLC).

A closely related compound, 2-chloro-3-nitropyridine (B167233), serves as a key precursor in the synthesis of various pharmaceutical and analytical reagents. guidechem.comguidechem.com Its reactivity allows for nucleophilic substitution of the chlorine atom, enabling the introduction of different functionalities. This characteristic is pivotal for creating tailored derivatizing agents. For instance, the reaction of 2-chloro-3-nitropyridine with primary or secondary amine-containing drugs can yield a product with a distinct chromophore (the nitropyridine ring system), which can be detected by UV-Vis spectrophotometry.

Although specific data for this compound is scarce, the analytical utility of nitropyridine derivatives can be illustrated by examining the applications of similar compounds. For example, nitropyridine-based reagents have been explored for the spectrophotometric determination of drugs containing primary amine groups. The reaction typically proceeds in an alkaline medium, leading to the formation of a colored product whose absorbance is proportional to the drug concentration. researchgate.net

In the context of HPLC, derivatization with a nitropyridine-based reagent can significantly enhance the detectability of analytes that lack a strong native chromophore. By introducing the nitropyridine moiety, the resulting derivative can be readily detected by a UV detector. This approach is particularly valuable for the analysis of drugs in complex biological matrices, where high sensitivity and selectivity are paramount. psu.edunih.govnih.gov

Furthermore, the introduction of a nitro group can be a strategic step in developing substrates for enzymatic assays. For example, 3-nitro-2-pyridyl glycosides have been synthesized and used as substrates for the continuous spectrophotometric assay of glycosidases. The enzymatic cleavage of the glycosidic bond releases 2-hydroxy-3-nitropyridine (B160883), which tautomerizes to a product with a significant shift in its absorption spectrum, allowing for continuous monitoring of the enzyme activity. nih.gov This principle could be adapted for the analysis of enzyme inhibitors, a common class of therapeutic drugs.

While the direct analytical application of this compound in drug analysis is not well-established in the available literature, the chemical principles governing the reactivity of nitropyridines suggest its potential as a precursor for developing novel analytical reagents. Further research would be needed to synthesize and validate such reagents for the specific and sensitive determination of various drug compounds.

Advanced Applications Beyond Medicinal Chemistry

Agrochemical Formulations

Nitropyridine derivatives are integral components in the synthesis of modern agrochemicals, including herbicides and insecticides. chemimpex.comnih.gov The reactivity of the nitropyridine ring allows for its incorporation into complex molecules designed to target specific biological pathways in pests and weeds. nih.gov

For instance, 2-chloro-3-nitropyridine (B167233) and its analogs serve as key starting materials for a variety of agrochemical products. The chlorine atom can be substituted by various nucleophiles to introduce different functionalities, while the nitro group activates the ring for such reactions. nih.govagropages.com This versatility allows for the synthesis of a diverse library of compounds for screening and development.

Research has demonstrated the synthesis of novel phenylaminoacetates and propionates with herbicidal activity starting from 2-chloro-3(5)-nitropyridines. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) has been utilized as a precursor for a new series of insecticides. nih.gov The development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity, heavily relies on pyridine-based compounds, including methylpyridine derivatives. agropages.com

Table 1: Examples of Nitropyridine Derivatives in Agrochemical Synthesis

| Starting Material | Resulting Agrochemical Class | Target Application | Reference |

|---|---|---|---|

| 2-chloro-3(5)-nitropyridines | Phenylaminoacetates and propionates | Herbicides | nih.gov |

| 2-chloro-5-nitropyridine | Novel insecticide series | Insecticides | nih.gov |

Applications in Dyes and Advanced Materials

The electronic properties of nitropyridines make them suitable for applications in the development of dyes and advanced materials. The nitro group, being a strong electron-withdrawing group, can significantly influence the photophysical properties of the pyridine (B92270) ring system. nih.gov

The synthesis of 2-styryl-3-nitropyridines, derived from 2-methyl-3-nitropyridines, has been shown to yield compounds with remarkable fluorescent properties. mdpi.com These compounds can exhibit tunable photophysical characteristics, such as large Stokes shifts, which are desirable in various optical applications. nih.gov The ability to modify the structure of these molecules allows for the fine-tuning of their absorption and emission spectra. nih.gov

Furthermore, the unique chemical properties of nitropyridine derivatives are being explored in material science for the development of advanced polymers and coatings. chemimpex.com The incorporation of these moieties can enhance the durability and performance of materials. chemimpex.com Some nitropyridines are also considered promising as energetic materials due to their high nitrogen content and positive heat of formation. nih.govresearchgate.net

Table 2: Photophysical Properties of Selected 2-Arylvinyl-3-nitropyridine Derivatives

| Compound Structure | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

|---|

Note: Specific data points for a range of derivatives are detailed in the cited literature.

Catalytic Roles of Nitropyridine Derivatives

While the direct catalytic role of 2-Methyl-3-nitropyridine (B124571) hydrochloride is not extensively documented, the broader class of pyridine derivatives sees significant use in catalysis. Pyridine and its derivatives can act as ligands for metal catalysts, influencing their activity and selectivity.

In some contexts, pyridine derivatives themselves can serve as organocatalysts. For example, dimethylaminopyridine (DMAP) is a well-known catalyst for a variety of organic reactions. It has been noted as an additive that can enhance the conversion of nitrobenzene (B124822) and improve the selectivity in certain catalytic hydrogenation processes. mdpi.com

The synthesis of pyridine derivatives often employs catalytic methods. For instance, the preparation of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through multicomponent condensation reactions using various catalysts, including enzymes. nih.gov Moreover, the reduction of aromatic nitro compounds, a key transformation for many nitropyridine derivatives, is a major area of catalytic research. mdpi.com Developing efficient catalytic systems for the selective reduction of the nitro group is crucial for the synthesis of valuable intermediates. mdpi.com

Future Perspectives and Unaddressed Research Challenges

Exploration of Undiscovered Synthetic Transformations

While the reactivity of the methyl and nitro groups on the pyridine (B92270) ring has been exploited, there remains considerable scope for discovering novel synthetic transformations. The acidic nature of the methyl group, enhanced by the electron-withdrawing nitro group and the pyridinium (B92312) nitrogen, allows for condensation reactions with various aldehydes to form 2-styryl-3-nitropyridines. mdpi.comresearchgate.net This reactivity could be further explored with a broader range of electrophiles.

Future research should focus on:

Metal-free coupling reactions: Developing alternatives to traditional palladium-based coupling for the synthesis of 2-styrylpyridines offers a milder and more accessible synthetic route. mdpi.comresearchgate.net

Vicarious Nucleophilic Substitution (VNS): The reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions to achieve C-H alkylation is a promising avenue. acs.org Investigating the scope of this reaction with 2-methyl-3-nitropyridine (B124571) hydrochloride could yield a variety of novel substituted pyridines.

Dearomatization Reactions: Carbon nucleophiles can induce dearomatization of the pyridine ring, forming 1,2- or 1,4-addition products. nih.gov A systematic study of these reactions with 2-methyl-3-nitropyridine hydrochloride could provide access to new three-dimensional molecular scaffolds.

A key challenge is overcoming the limitations imposed by steric hindrance. For instance, the reaction of secondary carbanions with 3-nitropyridine (B142982) has been shown to fail, highlighting the need for new catalytic systems or reaction conditions to facilitate transformations with bulkier reactants. acs.org

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The nucleophilic aromatic substitution (SNAr) of the nitro group is a key reaction of 2-methyl-3-nitropyridine. mdpi.comresearchgate.netsciforum.net Studies have shown that in the presence of another potential leaving group, such as a halogen at the 5-position, the nitro group is preferentially substituted by sulfur nucleophiles. nih.gov

Unaddressed research questions include:

Regioselectivity in SNAr reactions: While some patterns have been observed, the factors governing the regioselectivity of nucleophilic attack, especially with different nucleophiles and substitution patterns on the pyridine ring, are not fully understood. mdpi.comresearchgate.net For example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol yields a mixture of isomers, with the 3-substituted product being predominant, a phenomenon attributed to the steric effect of the methyl group. mdpi.com